molecular formula C23H31N5O2S B2866358 2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenethylacetamide CAS No. 899755-95-4

2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenethylacetamide

Cat. No. B2866358
CAS RN: 899755-95-4
M. Wt: 441.59
InChI Key: NZPRSZWVOZVBFS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a hexahydroquinazolin-4-yl group, a thio group, a phenethylacetamide group, and a 4-methylpiperazin-1-yl group . These groups suggest that the compound could have interesting biological activities, but specific information about this exact compound is not available in the literature.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The hexahydroquinazolin-4-yl group would form a six-membered ring, and the 4-methylpiperazin-1-yl group would form a second ring structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The thio group might be susceptible to oxidation, and the amide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple nitrogen atoms and a sulfur atom could make the compound polar, potentially affecting its solubility in various solvents .

Scientific Research Applications

Anticancer Activity

Several studies have explored the anticancer properties of compounds structurally related to 2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenethylacetamide. For instance, Konovalenko et al. (2022) found that derivatives of 1-(4-methylpiperazin-1-yl)isoquinolines with different heteroaromatic substituents demonstrated significant anticancer activity, depending on the nature of their heterocyclic substituents (Konovalenko et al., 2022). Alanazi et al. (2013) designed and synthesized a series of 2-(substituted thio)-3-phenethylquinazolin-4(3H)-one derivatives, which exhibited selective activities against various cancer cell lines (Alanazi et al., 2013).

Antibacterial and Antiviral Properties

Chu et al. (1991) synthesized enantiomers of temafloxacin hydrochloride, a potent antibacterial agent, which includes a 7-piperazin-1-yl group similar to the structure . They found minor differences in in vivo antibacterial activities between the enantiomers (Chu et al., 1991). Kaddah et al. (2021) synthesized derivatives of 2-cyano-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide, showing potent antiviral activity against infectious bursal disease virus (Kaddah et al., 2021).

Molecular Docking Studies

El-Azab et al. (2016) conducted molecular docking studies on a similar compound, which suggested potential inhibitory activity against BRCA2 complex, an important target in cancer therapy (El-Azab et al., 2016). Al-Suwaidan et al. (2016) studied 3-benzyl-substituted-4(3H)-quinazolinones and found remarkable antitumor activity, highlighting the importance of molecular docking in drug design (Al-Suwaidan et al., 2016).

Anti-Inflammatory and Analgesic Properties

Upmanyu et al. (2011) synthesized a series of new 1,2,4-triazoles with potential anti-inflammatory and anti-nociceptive activity, including derivatives of piperazines, which may be structurally similar to the compound (Upmanyu et al., 2011).

Future Directions

Given the complexity of this compound and the potential biological activities of its functional groups, it could be an interesting subject for future research. Studies could investigate its synthesis, properties, and potential biological activities .

properties

IUPAC Name

2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O2S/c1-26-13-15-27(16-14-26)28-20-10-6-5-9-19(20)22(25-23(28)30)31-17-21(29)24-12-11-18-7-3-2-4-8-18/h2-4,7-8H,5-6,9-17H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPRSZWVOZVBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N2C3=C(CCCC3)C(=NC2=O)SCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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